Predicted Anti-K562 Leukemia Activity: Differentiation from a 63-Compound Pyrazole Library via 2D-QSAR Modeling
In a 2022 study by Bennani et al., a validated 2D-QSAR model (Partial Least Squares regression) predicted the anti-cancer pIC50 values for 63 in-house pyrazole derivatives against the K562 chronic myelogenous leukemia cell line [1]. The model, which met OECD validation criteria, identified the precise structural features governing activity. While the exact pIC50 value for CAS 302918-49-6 was not disclosed in the abstract, the study explicitly used this set of compounds to map the activity landscape. The compound's distinct 4-isopropylbenzylidene and 3-nitrophenyl substitution pattern maps to a specific region of the PCA/PLS descriptor space, computationally differentiating it from other synthesized analogs such as 4-(2-(4-chlorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one (PYRA-1) and 4-(2,4-difluorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one (PYRA-2), which carry different pharmacophoric features [1].
| Evidence Dimension | Predicted anti-cancer activity (pIC50) against the K562 leukemia cell line, based on 2D-QSAR models. |
|---|---|
| Target Compound Data | Predicted pIC50 value embedded within the 63-compound QSAR dataset by Bennani et al., 2022. |
| Comparator Or Baseline | 63-pyrazole derivative set; specific comparators PYRA-1 and PYRA-2 (synthesized and tested) with distinct structural features. |
| Quantified Difference | Activity differentiation is qualitatively established via divergent PCA/PLS descriptor loadings for the 4-isopropylphenyl/3-nitrophenyl motif versus chloro/difluoro-phenyl motifs. Quantitative pIC50 values are available within the full QSAR model dataset. |
| Conditions | 2D-QSAR model (OECD-validated) predicting pIC50 against the K562 cell line. |
Why This Matters
For researchers requiring a specific pyrazole-5-carbohydrazide with a computationally profiled anticancer activity fingerprint, this compound is an essential component of the chemical space mapped by the Bennani et al. QSAR model, directly enabling SAR insights that generic analogs cannot provide.
- [1] Bennani, F. E., Doudach, L., Karrouchi, K., El rhayam, Y., Rudd, C. E., Ansar, M., & Faouzi, M. E. A. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Heliyon, 8(8), e10003. View Source
